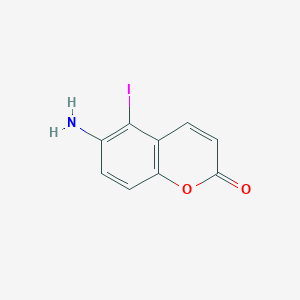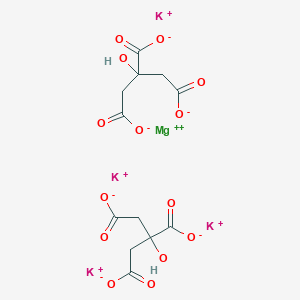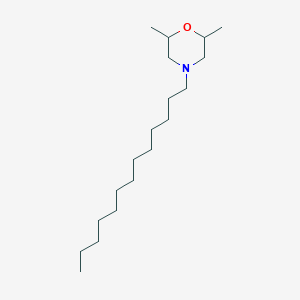![molecular formula C25H42O3 B166885 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 132296-15-2](/img/structure/B166885.png)
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, also known as HBCDD, is a brominated flame retardant that has been widely used in various industrial and consumer products. HBCDD has been found to have adverse effects on human health and the environment, leading to its regulation and eventual phase-out in many countries. In
Mécanisme D'action
The mechanism of action of 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is not fully understood, but it is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect the immune system and to have neurotoxic effects.
Effets Biochimiques Et Physiologiques
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been found to have a range of biochemical and physiological effects, including changes in gene expression, alterations in metabolism, and disruption of the normal functioning of various organs and systems in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect reproductive and developmental processes in various organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is a useful tool for studying the effects of brominated flame retardants on human health and the environment. However, there are limitations to its use in lab experiments, including its toxicity and the challenges associated with separating its stereoisomers.
Orientations Futures
There are many future directions for 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol research, including further studies on its mechanisms of action, its effects on human health and the environment, and the development of more effective methods for its separation and detection. Additionally, research is needed to identify alternative flame retardants that are safe and effective for use in various products.
Méthodes De Synthèse
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is synthesized by reacting cyclohexanone with bromine in the presence of a catalyst. The resulting mixture is then treated with hydrobromic acid and aluminum chloride to produce a mixture of three stereoisomers: α-, β-, and γ-2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol. The separation of these isomers is challenging due to their similar properties, but various methods have been developed for their separation, including chromatography and fractional crystallization.
Applications De Recherche Scientifique
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been widely studied for its effects on human health and the environment. It has been found to have toxic effects on various organisms, including fish, birds, and mammals. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to accumulate in the environment and in human tissues, leading to concerns about its potential health effects.
Propriétés
Numéro CAS |
132296-15-2 |
|---|---|
Nom du produit |
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
Formule moléculaire |
C25H42O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-[5-hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C25H42O3/c1-4-5-6-8-15-25(2,3)20-12-14-22(24(28)17-20)23-18-21(27)13-11-19(23)10-7-9-16-26/h12,14,17,19,21,23,26-28H,4-11,13,15-16,18H2,1-3H3 |
Clé InChI |
XJCOVQZUVSVFOU-KJXAQDMKSA-N |
SMILES isomérique |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCCO)O)O |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



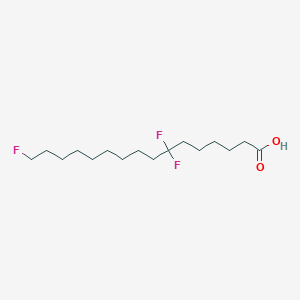
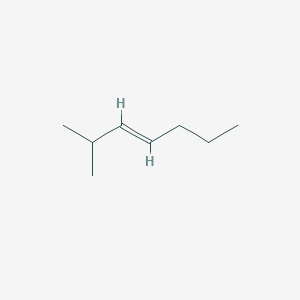
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
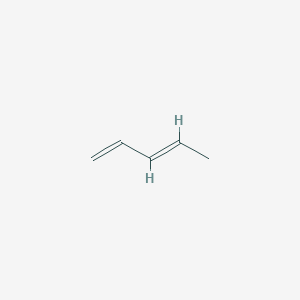
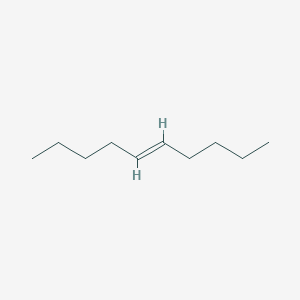
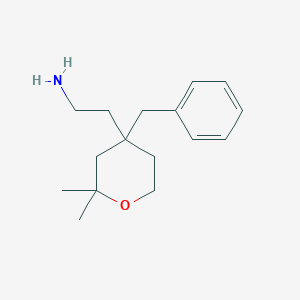
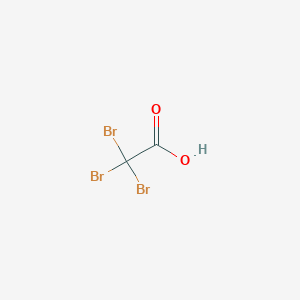
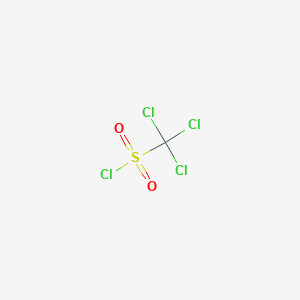
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
